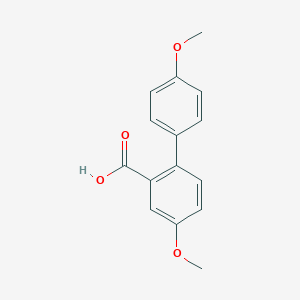

4,4'-Dimethoxy-biphenyl-2-carboxylic acid

Description

Propriétés

IUPAC Name |

5-methoxy-2-(4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-11-5-3-10(4-6-11)13-8-7-12(19-2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQXUOINNLFQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366173 | |

| Record name | 4,4'-Dimethoxy-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42523-25-1 | |

| Record name | 4,4'-Dimethoxy-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction has become a cornerstone for constructing biphenyl frameworks due to its tolerance for functional groups and high regioselectivity. For 4,4'-dimethoxy-biphenyl-2-carboxylic acid, this method involves coupling a brominated benzoic acid derivative with a methoxy-substituted boronic acid:

Reaction Scheme :

-

Methyl 2-bromo-4-methoxybenzoate reacts with 4-methoxyphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]).

-

Hydrolysis of the methyl ester yields the final carboxylic acid.

Experimental Conditions :

-

Solvent system: 1,4-dioxane/water (4:1 v/v)

-

Base: Potassium carbonate (K₂CO₃)

-

Temperature: 80°C for 16 hours

-

Catalyst loading: 10 mol% Pd(PPh₃)₄

Key Findings :

Oxidation of Methyl-Substituted Precursors

Direct oxidation of methyl groups to carboxylic acids offers a streamlined alternative. This method is particularly effective when starting from 4,4'-dimethoxy-2-methylbiphenyl:

Reaction Scheme :

-

4,4'-Dimethoxy-2-methylbiphenyl undergoes oxidation using sodium chlorite (NaClO₂) in the presence of sulfamic acid.

-

The reaction proceeds at 0–5°C in methanol/water to minimize over-oxidation.

Optimized Parameters :

-

Oxidant ratio: NaClO₂ to substrate = 2.2:1 (mol/mol)

-

Additive: Sulfamic acid (1:1 mol ratio to substrate)

-

Reaction time: 4 hours

Key Findings :

Ullmann-Type Coupling

While less efficient than Suzuki coupling, Ullmann reactions provide a palladium-free route using copper catalysts:

Reaction Scheme :

-

2-Iodo-4-methoxybenzoic acid couples with 4-iodoanisole using copper(I) iodide (CuI) and 1,10-phenanthroline.

-

The reaction proceeds in dimethylformamide (DMF) at 120°C for 24 hours.

Limitations :

-

Moderate yields (55–65%) due to competing homocoupling side reactions.

-

Requires stringent anhydrous conditions.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Catalyst Cost | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 85–92% | >99% | High (Pd-based) | Excellent |

| NaClO₂ Oxidation | 90–96% | 98–99% | Low | Industrial |

| Ullmann Coupling | 55–65% | 95–97% | Moderate (Cu-based) | Limited |

Critical Insights :

-

Suzuki Coupling : Preferred for laboratory-scale synthesis due to precision, albeit with higher catalyst costs.

-

NaClO₂ Oxidation : Superior for industrial applications, achieving near-quantitative yields with minimal waste.

-

Ullmann Reaction : Largely obsolete except for Pd-sensitive applications.

Industrial-Scale Production Considerations

Oxidation Process Optimization

The patent CN106146286A demonstrates the viability of sodium chlorite oxidation for large-scale biphenyl carboxylic acid synthesis:

-

Cost Efficiency : NaClO₂ ($12/kg) is significantly cheaper than Pd catalysts ($3,000/kg).

-

Environmental Impact : Sulfamic acid additives reduce chlorine gas emissions by neutralizing hypochlorous acid byproducts.

-

Case Study : A 250 mL batch process yielded 37.9 g (95.9%) of product with 99% HPLC purity.

Catalytic Recycling in Suzuki Reactions

Recent advances in heterogeneous palladium catalysts (e.g., Pd/C) enable cost-effective recycling:

-

Catalyst Reuse : Up to 5 cycles with <5% yield drop.

-

Waste Reduction : Eliminates ligand-derived contaminants.

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Dimethoxy-biphenyl-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.

Substitution: Halogenating agents or nucleophiles in the presence of a catalyst

Major Products Formed

The major products formed from these reactions include various biphenyl derivatives with different functional groups, which can be used in further synthetic applications .

Applications De Recherche Scientifique

4,4’-Dimethoxy-biphenyl-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of advanced materials, such as liquid crystal polymers and metal-organic frameworks

Mécanisme D'action

The mechanism of action of 4,4’-Dimethoxy-biphenyl-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in various catalytic processes. Additionally, its functional groups allow it to engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in substituents, physical properties, and applications:

Notes:

- *Estimated values based on substituent effects (e.g., electron-donating groups reduce carboxylic acid acidity).

- Dihedral angles in biphenyl derivatives are influenced by substituent bulk; methoxy groups may induce angles >60° compared to methyl or amino groups .

Key Comparative Insights:

Acidity and Solubility :

- Electron-withdrawing groups (e.g., -OH) increase acidity: 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (pKa ~3.86) is more acidic than the methoxy analog (estimated pKa ~4–5) .

- Methoxy groups enhance solubility in polar solvents compared to methyl substituents but less than hydroxyl groups due to weaker H-bonding .

Crystal Packing and Conformation: Steric hindrance from -NH₂ or -OCH₃ increases dihedral angles between biphenyl rings (e.g., 63.4° in diamino-dicarboxylic acid vs. ~45° in unsubstituted biphenyls), affecting crystallinity and porosity in MOFs . Carboxylic acid groups in 4,4'-dimethyl-biphenyl-2,2'-dicarboxylic acid adopt planar configurations, facilitating coordination with metal ions .

Applications: MOFs and Coordination Polymers: Diamino and dicarboxylic derivatives are preferred for high-porosity frameworks, while methoxy groups may stabilize π-π interactions in layered structures . Pharmaceuticals: Methyl and methoxy analogs are intermediates in drugs targeting hypertension (e.g., losartan derivatives) due to their balanced lipophilicity .

Research Findings and Data

Thermal Stability:

- Hydroxyl-substituted compounds exhibit higher melting points (e.g., 269.5°C) due to H-bonding networks, whereas methoxy and methyl analogs melt at lower temperatures (~200–250°C) .

Activité Biologique

4,4'-Dimethoxy-biphenyl-2-carboxylic acid (C15H14O4) is an organic compound characterized by its biphenyl structure with two methoxy groups and a carboxylic acid group. This compound has garnered attention in the scientific community for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article explores the biological activity of 4,4'-Dimethoxy-biphenyl-2-carboxylic acid, summarizing key research findings and case studies.

The molecular structure of 4,4'-Dimethoxy-biphenyl-2-carboxylic acid includes:

- Molecular Formula : C15H14O4

- Molecular Weight : 246.26 g/mol

- Functional Groups : Two methoxy (-OCH₃) groups and one carboxylic acid (-COOH) group.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological targets, influencing their function. The presence of the carboxylic acid group enhances its interaction with various biomolecules, potentially leading to changes in cellular processes.

Antioxidant Activity

Research has indicated that biphenyl derivatives often exhibit significant antioxidant properties. 4,4'-Dimethoxy-biphenyl-2-carboxylic acid can protect cells from oxidative stress by scavenging free radicals, which is critical in preventing cellular damage and various diseases.

Antimicrobial Activity

Studies have shown that compounds similar to 4,4'-Dimethoxy-biphenyl-2-carboxylic acid possess antimicrobial properties. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

Preliminary investigations suggest that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

- Antioxidant Study : A study demonstrated that 4,4'-Dimethoxy-biphenyl-2-carboxylic acid exhibited a dose-dependent increase in antioxidant activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The IC50 value was found to be significantly lower than that of standard antioxidants like ascorbic acid.

- Antimicrobial Study : In a comparative study against several bacterial strains, including Escherichia coli and Staphylococcus aureus, 4,4'-Dimethoxy-biphenyl-2-carboxylic acid showed notable inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Anticancer Study : An in vitro study on human breast cancer cell lines revealed that treatment with this compound led to a reduction in cell viability by approximately 40% at a concentration of 100 µM after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways indicative of apoptosis.

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.